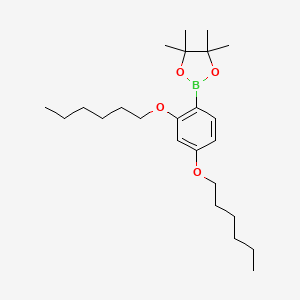
6-(Tert-butyl)nicotinic acid hydrochloride
Overview
Description
6-(Tert-butyl)nicotinic acid hydrochloride is a chemical compound with the CAS Number: 1820740-37-1 . It has a molecular weight of 215.68 and its IUPAC name is this compound . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 215.68 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Supramolecular Chemistry
6-(Tert-butyl)nicotinic acid hydrochloride derivatives have been explored for their potential in creating supramolecular self-assembles. Notably, heteroditopic p-tert-butyl thiacalix[4]arenes, functionalized with derivatives of nicotinic acid, have been synthesized. These compounds have shown the capacity to form nanoscale particles that can recognize metal cations and dicarboxylic acids, leading to the formation of cascade or commutative three-component supramolecular systems. This signifies their potential in the field of nanotechnology and material science (Yushkova et al., 2012).
Herbicide Development
Nicotinic acid, a core component of this compound, has been used to design and synthesize novel herbicides. N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, demonstrated excellent herbicidal activity against specific weed species, indicating the potential of this compound derivatives in agricultural applications (Yu et al., 2021).
Molecular Pharmacology
The molecular pharmacology of nicotinic acid, closely related to this compound, has been a subject of research. Studies have delved into the binding mechanisms of nicotinic acid to specific receptors, like PUMA-G and HM74, which are involved in mediating the anti-lipolytic and lipid-lowering effects of nicotinic acid. Understanding these mechanisms can lead to the development of new drugs aimed at treating conditions like dyslipidemia (Tunaru et al., 2003).
Material Science
The structural and chemical properties of this compound derivatives have been investigated for their potential in material science. Studies have examined the reactivity and interactions of these compounds in various conditions, leading to unexpected outcomes like the C–S bond cleavage during certain reactions. These insights contribute to a deeper understanding of the chemical behavior of such compounds, which is crucial for their application in material synthesis and engineering (Nordin et al., 2016).
properties
IUPAC Name |
6-tert-butylpyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(2,3)8-5-4-7(6-11-8)9(12)13;/h4-6H,1-3H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVARPUFSHXZRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1406462.png)








![1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406477.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406478.png)
![1H-Pyrazole, 1-[(5-fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406479.png)
![1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1406481.png)
![Ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate](/img/structure/B1406482.png)